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Executive Summary

Enasidenib (formerly AG-221, marketed as IDHIFA®) is a first-in-class, oral, selective, small-
molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It represents a
significant advancement in targeted therapy for acute myeloid leukemia (AML), a cancer of the
blood and bone marrow. Mutations in the IDH2 gene are present in approximately 8-19% of
AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG),
which disrupts normal hematopoietic differentiation. Enasidenib selectively targets the mutant
IDH2 protein, leading to decreased 2-HG levels and inducing the differentiation of leukemic
blasts into mature myeloid cells. This guide details the comprehensive process of enasidenib's
discovery, preclinical evaluation, clinical development, and regulatory approval for the
treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.

Discovery and Medicinal Chemistry

The discovery of enasidenib was rooted in the identification of IDH1 and IDH2 mutations as
key drivers in several cancers, including AML.[1][2] These mutations confer a neomorphic
enzymatic activity, catalyzing the reduction of a-ketoglutarate (a-KG) to R-2-hydroxyglutarate
(2-HG).[1][3] Agios Pharmaceuticals initiated a drug discovery program to identify potent and
selective inhibitors of the mutant IDH2 enzyme. Enasidenib, a 1,3,5-triazine derivative,
emerged from this effort as a highly selective, allosteric inhibitor.[1][4] Its structure was
optimized to bind to a hydrophobic pocket at the homodimer interface of the mutant IDH2
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enzyme, a site distinct from the active site, ensuring high selectivity over the wild-type enzyme.

[1]14]

Mechanism of Action

In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria,
catalyzes the oxidative decarboxylation of isocitrate to a-KG as part of the Krebs cycle.[4][5]
However, point mutations affecting arginine residues (R140 or R172) in the enzyme's active
site result in a new function: the NADPH-dependent reduction of a-KG to 2-HG.[1] This
oncometabolite, 2-HG, competitively inhibits a-KG-dependent dioxygenases, including TET
enzymes and histone demethylases.[3] The subsequent hypermethylation of DNA and histones
alters gene expression, leading to a block in hematopoietic progenitor cell differentiation and
promoting leukemogenesis.[3][5]

Enasidenib acts as a targeted inhibitor of the mutant IDH2 variants R140Q, R172S, and
R172K.[5][6] By binding to the mutant enzyme, it allosterically inhibits the production of 2-HG.
[3][4] The reduction in intracellular 2-HG levels alleviates the epigenetic blockade, restoring
normal histone and DNA methylation patterns.[3][7][8] This, in turn, allows for the terminal
differentiation of leukemic blasts into mature, functional myeloid cells, rather than inducing
direct cytotoxicity.[7][8]
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Caption: Enasidenib's mechanism of action in mutant IDH2 AML.
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Preclinical Development

Preclinical studies were crucial in validating the therapeutic hypothesis for enasidenib.

In Vitro Studies

In cell-based assays using primary human AML cells and cell lines engineered to express
mutant IDH2, enasidenib demonstrated potent and selective inhibition of 2-HG production.[7]
This reduction in 2-HG led to the reversal of histone and DNA hypermethylation and induced
the expression of myeloid differentiation markers, such as CD11b, CD14, and CD15.[7]

Parameter Enasidenib (AG-221) Reference Compound
Target Mutant IDH2 (R140Q) N/A
ICso0 (Enzymatic Assay) 75.51 nM N/A
ICso (Wild-Type IDH2) > 2000 nM N/A
2-HG Reduction in Cells >90% N/A

Table 1: In Vitro Activity of
Enasidenib.[9][10]

In Vivo Studies

In aggressive human AML xenograft mouse models harboring IDH2 mutations, oral
administration of enasidenib resulted in a dramatic reduction of 2-HG concentrations in blood,
bone marrow, and spleen.[7] Treatment with enasidenib led to the differentiation of AML cells
and conferred a significant, dose-dependent survival advantage.[7][8] These studies confirmed
the drug's mechanism of action and provided a strong rationale for clinical investigation.[7]
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Caption: General workflow for in vivo preclinical efficacy studies.

Clinical Development

The clinical development program for enasidenib was designed to assess its safety,
pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in patients with IDH2-mutated
hematologic malignancies.

Pharmacokinetics and Pharmacodynamics

Enasidenib exhibits predictable pharmacokinetic properties that support once-daily oral
dosing.[11] Steady-state plasma levels are achieved within approximately 29 days.[5] The
primary pharmacodynamic effect is a significant and sustained reduction in plasma 2-HG
levels, with median suppression exceeding 90%, confirming target engagement.[11][12]
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PK Parameter Value (in AML Patients)
Absolute Bioavailability ~57%

Median Tmax (Time to Peak) ~4 hours

Plasma Protein Binding 98.5%

Mean Volume of Distribution (Vd) 55.8 L

Terminal Half-life (t1/2) ~137 hours

Metabolism Multiple CYP and UGT enzymes
Elimination 89% in feces, 11% in urine

Table 2: Key Pharmacokinetic Parameters of
Enasidenib.[5][11][13]

Phase I/ll Clinical Trial (NCT01915498)

This first-in-human, open-label, dose-escalation and expansion study was pivotal for
enasidenib's approval.[8][14] It enrolled patients with advanced hematologic malignancies
harboring an IDH2 mutation.[8] The dose-escalation phase did not identify a maximum
tolerated dose (MTD) up to 650 mg daily.[12][15] Based on PK/PD profiles and clinical activity,
100 mg once daily was selected as the dose for the expansion phase.[12][15]

The trial demonstrated significant clinical activity in 199 patients with R/R AML.[14] Responses
were characterized by cellular differentiation, often without evidence of cytotoxic bone marrow
aplasia.[8][12]
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Efficacy Endpoint (R/R AML, n=199) Result
Overall Response Rate (ORR) 40.3%
Complete Remission (CR) 19.3%

CR + CR with partial hematologic recovery

(CRh) 23%
Median Time to First Response 1.9 months
Median Time to CR 3.8 months
Median Duration of CR 8.2 months
Median Overall Survival (OS) 9.3 months
Median OS for patients achieving CR 19.7 months

) 34% of dependent patients became
Transfusion Independence ]
independent

Table 3: Efficacy Results from the Phase I/lI
Study (AG221-C-001).[8][15][16]

The most common treatment-related adverse events (AESs) included indirect hyperbilirubinemia,
nausea, diarrhea, and fatigue.[12][17] A key AE of special interest was IDH-inhibitor-associated
differentiation syndrome (IDH-DS), which is managed with corticosteroids.[12]
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Caption: Simplified design of the Phase I/l trial NCT01915498.
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Phase Ill Clinical Trial (IDHENTIFY, NCT02577406)

This randomized, open-label, multicenter Phase lll trial was conducted to confirm the findings
of the initial study.[18][19] It compared the efficacy and safety of enasidenib with conventional
care regimens (CCRs) in 319 older patients (=60 years) with late-stage (second or third
relapse/refractory) IDH2-mutated AML.[19][20]

The study did not meet its primary endpoint of improved overall survival (OS).[18] However,
enasidenib demonstrated statistically significant and clinically meaningful improvements in
several key secondary endpoints.[19][20] The OS result was considered to be confounded by
factors such as a high rate of early dropout from the CCR arm and subsequent use of other
AML-directed therapies.[19][20]

Endpoint ) ) Conventional Care Hazard Ratio (95%
_ Enasidenib (n=158)

(IDHENTIFY Trial) (n=161) Cl) / P-value
Median Overall

) 6.5 months 6.2 months 0.86/P=.23
Survival (OS)
Median Event-Free

) 4.9 months 2.6 months 0.68/P =.008
Survival (EFS)
Median Time to
Treatment Failure 4.9 months 1.9 months 0.53/P <.001
(TTF)
Overall Response

40.5% 9.9% P <.001

Rate (ORR)
Red Blood Cell
Transfusion 31.7% 9.3% N/A
Independence

Table 4: Key Results
from the Phase lIlI
IDHENTIFY Study.[19]
[20]

Experimental Protocols
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Protocol: In Vitro 2-HG Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (ICso) of enasidenib

against mutant IDH2 enzymes.

o Materials: Recombinant human mutant IDH2 (e.g., R140Q) enzyme, a-ketoglutarate,
NADPH, reaction buffer (e.g., Tris-HCI, MgClz), enasidenib serial dilutions, and a detection
system (e.g., coupled enzymatic assay that measures NADPH consumption via absorbance
at 340 nm).

e Procedure: a. Prepare serial dilutions of enasidenib in DMSO and then in assay buffer. b. In
a 96-well plate, add the mutant IDH2 enzyme to each well. c. Add the enasidenib dilutions
to the respective wells. Incubate for a pre-determined period (e.g., 15 minutes) at room
temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding a
mixture of a-ketoglutarate and NADPH. e. Monitor the decrease in absorbance at 340 nm
over time using a plate reader. The rate of NADPH consumption is proportional to enzyme
activity. f. Calculate the percent inhibition for each enasidenib concentration relative to a
vehicle control (DMSO). g. Plot percent inhibition against the logarithm of enasidenib
concentration and fit the data to a four-parameter logistic equation to determine the I1Cso
value.

Protocol: AML Cell Differentiation Assay

o Objective: To assess the ability of enasidenib to induce myeloid differentiation in IDH2-
mutant AML cells.

e Materials: IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation), cell culture medium,
enasidenib, vehicle control (DMSO), and fluorescently-conjugated antibodies against
myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).

e Procedure: a. Seed the AML cells at a specified density in multi-well plates. b. Treat the cells
with various concentrations of enasidenib or vehicle control. c. Culture the cells for an
extended period (e.g., 7-14 days), replacing the medium with fresh compound as needed. d.
At designated time points, harvest the cells. e. Stain the cells with the fluorescently-
conjugated antibodies according to the manufacturer's protocol. f. Analyze the cells using a
flow cytometer to quantify the percentage of cells expressing the differentiation markers. g.
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Compare the percentage of marker-positive cells in the enasidenib-treated groups to the
vehicle control to determine the extent of induced differentiation.

Regulatory Approval and Conclusion

Based on the robust efficacy and manageable safety profile demonstrated in the pivotal Phase
I/Il trial (AG221-C-001), the U.S. Food and Drug Administration (FDA) granted enasidenib
Priority Review.[21] On August 1, 2017, the FDA granted regular approval to enasidenib for
the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[14][22]
[23] Concurrently, the FDA approved the RealTime IDH2 Assay as a companion diagnostic to
identify eligible patients.[14]

The discovery and development of enasidenib exemplify a successful bench-to-bedside story
in precision medicine. By targeting a specific, genetically-defined subset of AML, enasidenib
provides a valuable therapeutic option for patients with relapsed or refractory disease, a
population with historically poor outcomes.[6] Its unique mechanism of inducing cellular
differentiation rather than cytotoxicity represents a paradigm shift in cancer therapy.[8] Ongoing
and future studies continue to explore enasidenib in combination with other agents and in
different stages of the disease to further optimize its role in the treatment of IDH2-mutated
malignancies.[16][24][25]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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